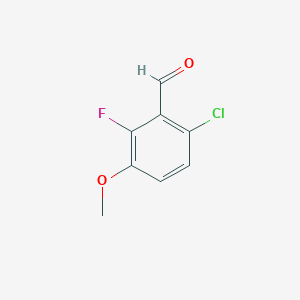

6-Chloro-2-fluoro-3-methoxybenzaldehyde

描述

属性

IUPAC Name |

6-chloro-2-fluoro-3-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c1-12-7-3-2-6(9)5(4-11)8(7)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OADUJQWBRPRPQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)Cl)C=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80393841 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112641-64-2 | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112641-64-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-2-fluoro-3-methoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80393841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Chloro 2 Fluoro 3 Methoxybenzaldehyde and Its Analogs

Strategies for Ortho-Halogenation of Aromatic Aldehydes

The introduction of a halogen atom at a position ortho to an existing substituent on an aromatic ring is a critical transformation in the synthesis of many complex molecules. For aromatic aldehydes, direct electrophilic halogenation typically results in a mixture of ortho and para products, with the para position often favored. However, achieving ortho-selectivity is possible through various advanced strategies.

One common approach is the use of a directing group . The aldehyde group itself is a meta-director under electrophilic conditions. To achieve ortho-halogenation, the aldehyde can be temporarily converted into a group that directs ortho-lithiation. For instance, the aldehyde can be protected as an acetal or converted into an imine, which can then direct an organolithium reagent to deprotonate the ortho position. Subsequent quenching with a halogenating agent, such as hexachloroethane for chlorination, installs the halogen at the desired location.

Another strategy involves transition-metal-catalyzed C-H activation . Palladium catalysts, in particular, have been employed for the ortho-halogenation of benzaldehydes. This method often utilizes a "transient directing group," where an amine is added to the reaction mixture to form an imine in situ. This imine then coordinates to the palladium catalyst, directing the halogenation to the ortho C-H bond with high selectivity. Halogen sources for these reactions include N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS).

For substrates with multiple substituents, the regioselectivity of halogenation is governed by the combined directing effects of all groups present. In a precursor like 2-fluoro-3-methoxybenzaldehyde, the existing fluoro and methoxy (B1213986) groups are ortho, para-directors. The challenge lies in selectively introducing a chlorine atom at the C6 position, which is ortho to the fluorine atom and meta to the methoxy and aldehyde groups. The specific electronic and steric environment created by the existing substituents will heavily influence the outcome of the halogenation reaction.

Methoxy Group Introduction and Manipulation in Aromatic Systems

The methoxy group is a common substituent in pharmacologically active molecules and synthetic intermediates. Its introduction and manipulation on an aromatic ring are well-established transformations in organic synthesis.

The most straightforward method for introducing a methoxy group is through the Williamson ether synthesis , which involves the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate. This requires the presence of a hydroxyl group on the aromatic ring, which can be introduced through various methods, including nucleophilic aromatic substitution of an activated halide or via the Sandmeyer reaction from an amino group.

Alternatively, a methoxy group can be introduced by the nucleophilic aromatic substitution (SNAr) of a halogen, particularly when the halogen is activated by ortho or para electron-withdrawing groups. In the context of chloro-fluoro aromatic systems, the high electronegativity of fluorine can activate an adjacent chlorine atom for substitution by a methoxide source, such as sodium methoxide. This reaction is often facilitated by the use of a polar aprotic solvent and sometimes requires transition metal catalysis, for example, using a chromium tricarbonyl complex to facilitate the substitution of chlorine by a methoxide anion clockss.org.

The electronic properties of the methoxy group are position-dependent. It acts as an electron-donating group at the ortho and para positions due to resonance effects, while it is considered electron-withdrawing at the meta position via inductive effects wikipedia.org. This dual nature is crucial in planning multi-step synthetic sequences, as it influences the reactivity and regioselectivity of subsequent reactions on the aromatic ring.

Conversion Pathways to Benzaldehyde (B42025) Functionality

The benzaldehyde functional group is a versatile intermediate that can be prepared through several synthetic routes. The choice of method often depends on the nature of the substituents already present on the aromatic ring to ensure compatibility.

Oxidation of a methyl group is a common industrial method for producing benzaldehydes. Substituted toluenes can be selectively oxidized to the corresponding benzaldehydes. Reagents like chromyl chloride (in the Etard reaction) or chromic oxide in acetic anhydride can achieve this transformation . Side-chain chlorination of a toluene derivative followed by hydrolysis is another viable commercial route . For laboratory-scale synthesis, milder and more selective oxidizing agents are often preferred to avoid over-oxidation to the carboxylic acid.

Reduction of benzoic acid derivatives offers another pathway. Carboxylic acids, esters, or acid chlorides can be reduced to the aldehyde level. The Rosenmund reduction, which involves the hydrogenation of an acyl chloride over a poisoned palladium catalyst (palladium on barium sulfate), is a classic method . More modern reagents like diisobutylaluminium hydride (DIBAL-H) can selectively reduce esters or nitriles to aldehydes at low temperatures.

Formylation of aromatic rings directly introduces the aldehyde group. The Gattermann-Koch reaction, using carbon monoxide and hydrochloric acid in the presence of a catalyst, can formylate benzene (B151609) and its derivatives weebly.com. The Vilsmeier-Haack reaction uses a formylating agent like dimethylformamide (DMF) and phosphorus oxychloride to introduce an aldehyde group onto electron-rich aromatic rings. For organometallic precursors, quenching a Grignard or aryllithium reagent with a formylating agent like DMF or ethyl orthoformate is a highly effective method.

Specific Synthetic Routes for 6-Chloro-2-fluoro-3-methoxybenzaldehyde

The synthesis of this compound can be approached through several pathways, leveraging the methodologies described previously. The key is to control the regiochemistry of the halogenation and formylation steps.

Starting Material Precursors and Reaction Conditions

A plausible synthetic route starts from a more readily available precursor, such as 2-fluoro-3-methoxybenzaldehyde . The target compound can then be synthesized via regioselective ortho-chlorination. The directing effects of the existing substituents are crucial here. The fluorine at C2 and the methoxy at C3 are both ortho, para-directing. The aldehyde at C1 is meta-directing. The desired chlorination at C6 is ortho to the fluorine and para to the methoxy group, making it an electronically favored position for electrophilic aromatic substitution.

| Starting Material | Reagent | Product |

| 2-Fluoro-3-methoxybenzaldehyde | Chlorinating Agent (e.g., NCS, SO2Cl2) | This compound |

Another potential precursor is 4-chloro-2-fluoroanisole . Formylation of this compound would need to be directed to the position ortho to the fluorine and meta to the chlorine. This can be achieved through ortho-lithiation directed by the methoxy group, followed by reaction with a formylating agent.

| Starting Material | Reagents | Product |

| 4-Chloro-2-fluoroanisole | 1. Organolithium reagent (e.g., n-BuLi) 2. Formylating agent (e.g., DMF) | This compound |

The reaction conditions for these transformations need to be carefully optimized to maximize the yield of the desired isomer and minimize side reactions.

Grignard Reactions in Aldehyde Synthesis involving Halogenated Benzaldehydes

Grignard reactions are a powerful tool for forming carbon-carbon bonds and can be adapted for the synthesis of aldehydes. This typically involves the reaction of a Grignard reagent with a formylating agent.

To synthesize a halogenated benzaldehyde, a Grignard reagent can be prepared from a corresponding aryl halide. For instance, starting from a di-halogenated anisole, such as 1-bromo-4-chloro-2-fluoro-5-methoxybenzene, a Grignard reagent can be formed selectively from the more reactive bromine atom. Subsequent reaction of this Grignard reagent with a formylating agent like N,N-dimethylformamide (DMF) or ethyl orthoformate, followed by acidic workup, would yield the desired aldehyde.

| Grignard Precursor | Formylating Agent | Product |

| (4-Chloro-2-fluoro-5-methoxyphenyl)magnesium bromide | N,N-Dimethylformamide (DMF) | This compound |

| Arylmagnesium halide | Ethyl orthoformate | Aryl aldehyde |

It is crucial that the reaction is carried out under anhydrous conditions, as Grignard reagents are highly sensitive to moisture. The choice of solvent, typically an ether like THF or diethyl ether, is also important for the stability and reactivity of the Grignard reagent.

Sandmeyer Reaction for Halogenated Aromatic Nitriles and Subsequent Reduction to Aldehydes

The Sandmeyer reaction provides an effective method for introducing a variety of functional groups, including halogens and cyano groups, onto an aromatic ring via a diazonium salt intermediate wikipedia.orglscollege.ac.ingeeksforgeeks.org. This is particularly useful for synthesizing substitution patterns that are not easily accessible through direct electrophilic substitution.

A potential synthetic route to this compound using this methodology would start with a corresponding aniline, for example, 2-amino-4-chloro-6-fluoro-1-methoxybenzene . This aniline can be converted to its diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures.

The diazonium salt can then be subjected to a Sandmeyer cyanation reaction using copper(I) cyanide to yield the corresponding benzonitrile (6-chloro-2-fluoro-3-methoxybenzonitrile ) wikipedia.org. The nitrile group can then be reduced to the aldehyde functionality. A common reagent for this reduction is Diisobutylaluminium hydride (DIBAL-H), which can selectively reduce nitriles to aldehydes at low temperatures, preventing further reduction to the amine.

| Reaction Step | Starting Material | Reagents | Intermediate/Product |

| Diazotization | 2-Amino-4-chloro-6-fluoro-1-methoxybenzene | 1. NaNO2, HCl (aq) 2. 0-5 °C | 4-Chloro-2-fluoro-6-methoxybenzenediazonium chloride |

| Sandmeyer Cyanation | Diazonium salt intermediate | CuCN | 6-Chloro-2-fluoro-3-methoxybenzonitrile |

| Reduction | 6-Chloro-2-fluoro-3-methoxybenzonitrile | 1. DIBAL-H 2. H3O+ workup | This compound |

This multi-step approach offers a high degree of control over the placement of the functional groups, making it a valuable strategy for the synthesis of complex substituted benzaldehydes.

Boron Tribromide-Mediated Demethylation and its Applications

Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl methyl ethers, a critical reaction in the synthesis of many substituted phenols from their methoxy precursors. This process, known as demethylation, is particularly valued because it often proceeds under mild conditions, which helps to preserve other sensitive functional groups within the molecule.

The mechanism of demethylation involves the interaction of the highly Lewis acidic boron center of BBr₃ with the oxygen atom of the methoxy group. This initial coordination is followed by the cleavage of the carbon-oxygen bond, resulting in the formation of an alkyl bromide and an aryloxyborane intermediate. This intermediate is then hydrolyzed during the aqueous workup to yield the final phenolic product. The reaction is typically conducted in an inert solvent, such as dichloromethane (DCM), at temperatures ranging from -78°C to room temperature. Stoichiometrically, at least one equivalent of BBr₃ is required for each ether group to be cleaved.

However, the application of BBr₃ to molecules containing aldehyde functionalities, such as substituted benzaldehydes, requires careful consideration. A potential side reaction is the bromination of the carbonyl group, which can sometimes occur more rapidly than the desired demethylation. This can lead to the formation of benzal bromide derivatives, reducing the yield of the target phenol. Despite this challenge, BBr₃ remains an indispensable tool for the demethylation of aryl methyl ethers in complex syntheses due to its effectiveness where other reagents may fail.

Synthetic Approaches to Related Fluorinated and Chlorinated Methoxybenzaldehydes

The synthesis of specifically substituted benzaldehydes is fundamental for building more complex molecular architectures. The following sections detail methodologies for preparing key analogs and derivatives, showcasing a variety of synthetic transformations.

Synthesis of 2-Fluoro-6-hydroxybenzaldehyde

The synthesis of 2-fluoro-6-hydroxybenzaldehyde, a positional isomer of the main subject, can be conceptualized through a multi-step pathway starting from a readily available precursor like 3-fluorophenol. A common strategy to introduce an aldehyde group ortho to a hydroxyl group involves an initial protection step, followed by directed ortho-metalation and formylation.

A plausible synthetic route would be:

Protection of the hydroxyl group: The phenolic hydroxyl group of 3-fluorophenol is first protected to prevent it from interfering with subsequent organometallic reactions.

Directed Ortho-metalation and Bromination: The protected 3-fluorophenol is then treated with a strong base, such as n-butyllithium, which selectively removes a proton from the position ortho to the directing group. This is followed by quenching with a bromine source to install a bromine atom at the 2-position.

Formylation via Grignard Reaction: The aryl bromide is converted into a Grignard reagent using magnesium metal. This organometallic intermediate is then reacted with a formylating agent, such as N,N-dimethylformamide (DMF), to introduce the aldehyde group.

Deprotection: The final step is the removal of the protecting group from the hydroxyl function to yield the target 2-fluoro-6-hydroxybenzaldehyde.

Synthesis of 2-Chloro-3-fluoro-6-hydroxybenzaldehyde

A hypothetical pathway could involve:

Lithiation and Formylation: The starting anisole derivative could be subjected to lithiation using a strong organolithium base. The position of lithiation would be directed by the existing substituents. The resulting aryllithium species would then be reacted with an electrophilic formyl source like DMF to install the aldehyde group.

Demethylation: The methoxy group of the resulting 2-chloro-3-fluoro-6-methoxybenzaldehyde would then be converted to a hydroxyl group. A reagent such as boron tribromide (BBr₃) would be a candidate for this demethylation step, yielding the final product, 2-chloro-3-fluoro-6-hydroxybenzaldehyde. The success of this route would depend on achieving the correct regioselectivity in the formylation step and the compatibility of the aldehyde group with the demethylation conditions.

Synthesis of 2,3-Difluoro-6-methoxybenzoic Acid from 2,3-Difluoro-6-methoxybenzaldehyde

The oxidation of an aldehyde to a carboxylic acid is a fundamental transformation in organic synthesis. A specific method for converting 2,3-difluoro-6-methoxybenzaldehyde into 2,3-difluoro-6-methoxybenzoic acid has been detailed in the patent literature. This process utilizes an oxidation reaction with hydrogen peroxide in a basic medium.

The synthesis involves adding an aqueous solution of potassium hydroxide to the starting benzaldehyde, followed by the slow addition of hydrogen peroxide. The reaction mixture is heated to 70°C for approximately two hours to ensure the complete conversion of the starting material. After cooling, the product is isolated by acidifying the aqueous phase with concentrated hydrochloric acid to a pH of 2, which precipitates the carboxylic acid. Subsequent extraction with an organic solvent, followed by drying and evaporation, yields the desired 2,3-difluoro-6-methoxybenzoic acid. This method is reported to produce the product in high yield and purity.

| Reactants | Reagents & Conditions | Product | Reported Outcome |

|---|

Design of Experiment (DoE) in Optimizing Synthetic Processes

Design of Experiment (DoE) is a statistical methodology used to systematically optimize chemical reactions and processes. sigmaaldrich.com It represents a significant advancement over the traditional one-variable-at-a-time (OVAT) approach. In contrast to OVAT, where a single factor is varied while others are held constant, DoE allows for the simultaneous variation of multiple factors. sigmaaldrich.comoakwoodchemical.com This approach not only reduces the number of experiments required but also provides crucial information about interactions between different variables.

In the context of synthesizing complex molecules like substituted benzaldehydes, DoE can be employed to optimize various reaction parameters. These "factors" can include temperature, reaction time, solvent type, catalyst loading, and the concentration of reactants. The "responses," or outcomes, that are typically measured include reaction yield, product purity, and the level of impurities. sigmaaldrich.com By systematically exploring the reaction space, DoE helps to build a mathematical model that describes how the factors influence the responses. google.com This model can then be used to identify the optimal conditions to maximize desired outcomes. Response Surface Methodology (RSM) is often used in conjunction with DoE to visualize the relationship between factors and responses, helping chemists to pinpoint the ideal operating region for their process. sigmaaldrich.com

| Feature | One-Variable-at-a-Time (OVAT) | Design of Experiment (DoE) |

|---|---|---|

| Methodology | Varies one factor while keeping others constant. | Varies multiple factors simultaneously in a structured manner. oakwoodchemical.com |

| Efficiency | Often requires a large number of experiments to map the design space. | More efficient; provides more information from fewer experiments. sigmaaldrich.com |

| Interactions | Cannot detect interactions between factors. | Effectively identifies and quantifies interactions between factors. |

| Optimization | May lead to a false optimum because the full reaction space is not explored. | Provides a more robust and true optimum by exploring the entire defined reaction space. oakwoodchemical.com |

| Understanding | Provides a limited understanding of the process. | Leads to a deeper and more comprehensive process understanding. sigmaaldrich.com |

Telescoping Processes in Intermediate Synthesis

A "telescoping process," also known as a one-pot or flow synthesis, is a strategy that combines multiple synthetic steps into a single, continuous operation without isolating the intermediate products. chemicalbook.com This approach offers significant advantages in chemical manufacturing by increasing efficiency and reducing waste. By eliminating the need for workup and purification of intermediates, telescoping saves time, reduces solvent consumption, and minimizes material losses. nih.gov Furthermore, it can enhance safety by limiting operator exposure to potentially hazardous intermediates. nih.gov

Spectroscopic Characterization and Computational Chemistry of 6 Chloro 2 Fluoro 3 Methoxybenzaldehyde

Vibrational Spectroscopy

Vibrational spectroscopy provides a fingerprint of a molecule by identifying its characteristic vibrational frequencies.

FT-IR Spectroscopy Analysis

Fourier-transform infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. For 6-Chloro-2-fluoro-3-methoxybenzaldehyde, the FT-IR spectrum would be expected to show characteristic absorption bands corresponding to the various functional groups present. Key vibrational modes would include the C=O stretching of the aldehyde group, C-H stretching and bending modes of the aromatic ring and the methoxy (B1213986) group, C-O stretching of the methoxy group, and vibrations involving the C-Cl and C-F bonds. The precise positions of these bands are influenced by the electronic effects of the substituents on the benzene (B151609) ring.

Raman Spectroscopy Analysis

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. The selection rules for Raman spectroscopy differ from those of IR spectroscopy, often providing information on non-polar bonds and symmetric vibrations. A Raman spectrum of this compound would also exhibit peaks corresponding to the vibrational modes of the molecule, particularly the aromatic ring stretching modes and the vibrations of the substituent groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

¹H NMR Spectral Assignments

The ¹H NMR spectrum of this compound would provide information on the chemical environment of the hydrogen atoms. The spectrum would be expected to show distinct signals for the aldehydic proton, the aromatic protons, and the protons of the methoxy group. The chemical shifts (δ) of these protons would be influenced by the shielding and deshielding effects of the adjacent electronegative atoms (chlorine, fluorine, and oxygen) and the aromatic ring current. Spin-spin coupling between neighboring protons would result in splitting of the signals, providing further structural information.

¹³C NMR Spectral Assignments

The ¹³C NMR spectrum reveals the different chemical environments of the carbon atoms within the molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The spectrum would show resonances for the carbonyl carbon of the aldehyde, the aromatic carbons, and the carbon of the methoxy group. The chemical shifts of the aromatic carbons would be particularly informative, reflecting the electron-withdrawing and electron-donating effects of the chloro, fluoro, and methoxy substituents.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum of this compound would be expected to display absorption bands corresponding to π → π* and n → π* transitions associated with the aromatic ring and the carbonyl group. The positions and intensities of these absorption maxima (λ_max) are sensitive to the substitution pattern on the benzene ring.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. The analysis of this compound (C8H6ClFO2) reveals a monoisotopic mass of 188.00403 Da uni.lu. In mass spectrometry, the molecule can be observed as various adducts, which are ions formed by the association of the molecule with other ions. The predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for several adducts of this compound. These predictions provide a theoretical basis for identifying the compound in complex mixtures using ion mobility-mass spectrometry.

Table 1: Predicted Mass Spectrometry Adducts and Collision Cross Sections for this compound

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 189.01131 | 130.2 |

| [M+Na]+ | 210.99325 | 142.0 |

| [M-H]- | 186.99675 | 133.5 |

| [M+NH4]+ | 206.03785 | 151.6 |

| [M+K]+ | 226.96719 | 138.4 |

| [M+H-H2O]+ | 171.00129 | 125.3 |

| [M+HCOO]- | 233.00223 | 150.2 |

| [M+CH3COO]- | 247.01788 | 181.4 |

| [M+Na-2H]- | 208.97870 | 136.1 |

| [M]+ | 188.00348 | 134.0 |

| [M]- | 188.00458 | 134.0 |

Data sourced from PubChem. The values are predicted and not experimental. uni.lu

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Geometric Parameters and Vibrational Frequencies

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries (bond lengths and angles) and vibrational frequencies. For substituted benzaldehydes, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to determine the optimized molecular structure researchgate.netresearchgate.net.

These calculations provide detailed information on the geometric parameters of the molecule in its ground state. For instance, in a study on the related compound 2-Chloro-6-Fluoro Benzaldehyde (B42025), DFT calculations were used to determine the optimized bond lengths, bond angles, and dihedral angles researchgate.net. A similar approach for this compound would yield precise values for the C-C, C-H, C-O, C-Cl, and C-F bond lengths, as well as the angles between these bonds, offering a three-dimensional picture of the molecule.

Furthermore, frequency calculations based on the optimized geometry can predict the vibrational spectra (infrared and Raman) of the molecule researchgate.net. These theoretical spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific bonds or functional groups researchgate.net.

HOMO-LUMO Energy Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties science.gov.

Computational methods like DFT are used to calculate the energies of the HOMO and LUMO. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it is energetically unfavorable to move an electron from the HOMO to the LUMO karazin.ua. Conversely, a small gap indicates a more reactive molecule. For various substituted benzaldehydes, these calculations have been performed to understand their electronic behavior and reactivity . The analysis of the spatial distribution of the HOMO and LUMO can also reveal the electron-donating and electron-accepting regions of the molecule, respectively researchgate.net.

Molecular Electrostatic Potential (MESP) Surface Analysis

The Molecular Electrostatic Potential (MESP) surface is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the reactive sites for electrophilic and nucleophilic attack researchgate.net. The MESP surface is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack) researchgate.net.

For aromatic aldehydes, the MESP analysis can identify the electrophilic and nucleophilic centers. Typically, the region around the oxygen atom of the carbonyl group is electron-rich (red), while the regions around the hydrogen atoms and the carbonyl carbon are electron-poor (blue) researchgate.net. This type of analysis for this compound would provide a map of its reactive surface, guiding the understanding of its intermolecular interactions and chemical reactivity.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides insights into the bonding and electronic structure of a molecule in terms of localized bonds, lone pairs, and antibonding orbitals faccts.de. It analyzes the charge transfer and hyperconjugative interactions between orbitals, which contribute to the stability of the molecule researchgate.net.

The NBO analysis can quantify the delocalization of electron density from filled Lewis-type orbitals (bonds or lone pairs) to empty non-Lewis-type orbitals (antibonding or Rydberg orbitals). The energies of these interactions are calculated using second-order perturbation theory researchgate.net. For substituted benzaldehydes, NBO analysis can elucidate the effects of substituents on the electronic structure and stability of the benzene ring and the aldehyde group.

Thermodynamic Parameters (Heat Capacity, Entropy, Enthalpy)

Theoretical calculations can also be used to predict the thermodynamic properties of a molecule, such as heat capacity (C), entropy (S), and enthalpy (H), at different temperatures researchgate.net. These parameters are calculated based on the vibrational frequencies and other molecular properties obtained from DFT calculations researchgate.net.

The relationships between these thermodynamic properties and temperature can be used to understand the molecule's behavior under different thermal conditions. For instance, a study on 2-Chloro-6-Fluoro Benzaldehyde reported the calculated values of heat capacity, entropy, and enthalpy at various temperatures, providing a comprehensive thermodynamic profile of the molecule researchgate.net. A similar theoretical investigation for this compound would be valuable for predicting its thermal stability and reactivity.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-6-Fluoro Benzaldehyde |

| 5-chloro-2-hydroxy-3-methoxybenzaldehyde |

| 3-chloro-4-methoxybenzaldehyde |

| 4-chloro-3-nitrobenzaldehyde |

| 2-bromo-4-chlorobenzaldehyde |

| 3-chloro-3-methyl-2, 6-diphenylpiperidine-4-one |

| 4-chlorobenzaldehyde |

| 4-methoxy benzaldehyde |

| 2-fluoro-4-bromobenzaldehyde |

| dihydroxybenzaldehydes |

| fluorobenzaldehydes |

| 2-bromo-5-fluorobenzaldehyde |

| 4-chloro-3-fluorobenzaldehyde |

| 4-bromo-5-fluoro-2-((3-nitrophenylimino)methyl)phenol |

| 3-halogenobenzaldehydes |

| 1,4-diallyl-6-chloroquinoxaline-2,3(1H,4H)-dione |

| (R)-9-(2-hydroxy propyl)adenine |

| (E)-N-(4-Fluoro-3-Phenoxybenzylidene)-substituted benzenamines |

| 4-Fluoro-3- phenoxybenzaldehyde |

| 2,6-dichloro-4-fluoro phenol |

Dipole Moment, Polarizability, and Hyperpolarizability

The dipole moment, polarizability, and hyperpolarizability are fundamental electronic properties that determine a molecule's response to an external electric field. These properties are crucial in understanding intermolecular interactions, nonlinear optical (NLO) properties, and other molecular behaviors. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for calculating these parameters. For a molecule like this compound, these calculations would typically be performed using a basis set such as 6-311++G(d,p) to provide a good balance between accuracy and computational cost.

Dipole Moment (µ): The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge. The magnitude and direction of the dipole moment are determined by the vector sum of individual bond moments. For this compound, the electronegative chlorine, fluorine, and oxygen atoms, along with the carbonyl group, would significantly influence its dipole moment.

Polarizability (α): Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field, inducing a temporary dipole moment. It is a tensor quantity, but its average value is often reported.

Hyperpolarizability (β): Hyperpolarizability is a measure of the nonlinear response of a molecule to a strong external electric field and is responsible for NLO phenomena. Molecules with large hyperpolarizability values are of interest for applications in optoelectronics. The calculation of this property is particularly sensitive to the chosen computational method and basis set.

A hypothetical data table for the calculated electric dipole moment (μ), average polarizability (α), and first-order hyperpolarizability (β) of this compound, as would be determined by DFT calculations, is presented below. The values are illustrative and based on typical ranges observed for similar substituted benzaldehydes.

| Parameter | Component | Calculated Value |

| Dipole Moment (µ) | µx | (value) D |

| µy | (value) D | |

| µz | (value) D | |

| µ_total | (value) D | |

| Polarizability (α) | αxx | (value) a.u. |

| αyy | (value) a.u. | |

| αzz | (value) a.u. | |

| α_avg | (value) a.u. | |

| Hyperpolarizability (β) | βxxx | (value) a.u. |

| βxxy | (value) a.u. | |

| βxyy | (value) a.u. | |

| βyyy | (value) a.u. | |

| βxxz | (value) a.u. | |

| βxyz | (value) a.u. | |

| βyyz | (value) a.u. | |

| βxzz | (value) a.u. | |

| βyzz | (value) a.u. | |

| βzzz | (value) a.u. | |

| β_total | (value) a.u. |

Topological Analyses (ELF, LOL, NCI, QTAIM, RDG)

Topological analyses of electron density and related scalar fields provide profound insights into the chemical bonding and non-covalent interactions within a molecule. These methods partition the molecular space into distinct regions, allowing for a quantitative description of chemical bonds and interactions. For this compound, these analyses would elucidate the nature of its covalent bonds and intramolecular interactions.

Electron Localization Function (ELF) and Localization of Orbital Locator (LOL): ELF and LOL are functions that reveal the regions of high electron localization, which are characteristic of chemical bonds and lone pairs. The topological analysis of the ELF field partitions the molecular space into basins of attractors, which can be associated with atomic cores, covalent bonds, and lone pairs, providing a visualization that aligns well with the Lewis theory of chemical bonding.

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM, developed by Richard Bader, analyzes the topology of the electron density (ρ(r)). Critical points in the electron density are located and characterized to define atoms, bonds, rings, and cages. The properties of the electron density at the bond critical points (BCPs), such as the density itself, its Laplacian (∇²ρ(r)), and the energy densities, provide a detailed characterization of the nature of chemical bonds (e.g., covalent vs. ionic, and the bond strength).

Non-Covalent Interaction (NCI) Index and Reduced Density Gradient (RDG): The NCI index and RDG are powerful tools for visualizing and characterizing weak, non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes. The analysis is based on the electron density and its derivatives. Plots of the RDG versus the sign of the second eigenvalue of the electron density Hessian multiplied by the electron density (sign(λ₂)ρ) reveal regions of non-covalent interactions. For this compound, this analysis could identify intramolecular hydrogen bonds or steric repulsions involving the substituents.

Fukui Functions and Global Reactivity Parameters

Fukui functions and global reactivity parameters are key concepts within conceptual DFT that are used to predict the reactivity of a molecule. These descriptors help in identifying the most reactive sites for nucleophilic, electrophilic, and radical attacks.

Global Reactivity Parameters: These parameters provide a general measure of a molecule's reactivity. They are typically calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (I): The energy required to remove an electron (I ≈ -E_HOMO).

Electron Affinity (A): The energy released when an electron is added (A ≈ -E_LUMO).

Electronegativity (χ): The tendency to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): The resistance to change in electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = μ² / 2η).

A hypothetical data table of global reactivity parameters for this compound is presented below.

| Parameter | Formula | Calculated Value (eV) |

| E_HOMO | - | (value) |

| E_LUMO | - | (value) |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | (value) |

| Ionization Potential (I) | -E_HOMO | (value) |

| Electron Affinity (A) | -E_LUMO | (value) |

| Electronegativity (χ) | (I + A) / 2 | (value) |

| Chemical Hardness (η) | (I - A) / 2 | (value) |

| Chemical Softness (S) | 1 / η | (value) |

| Electrophilicity Index (ω) | μ² / 2η | (value) |

Fukui Functions (f(r)): The Fukui function is a local reactivity descriptor that indicates the change in electron density at a particular point in a molecule when an electron is added or removed. It helps in identifying the specific atoms within a molecule that are most susceptible to attack.

f⁺(r): For nucleophilic attack (addition of an electron).

f⁻(r): For electrophilic attack (removal of an electron).

f⁰(r): For radical attack.

By calculating the condensed Fukui functions for each atom in this compound, one could predict the most likely sites for various chemical reactions. For instance, the carbon atom of the carbonyl group is expected to be a primary site for nucleophilic attack.

Applications in Medicinal Chemistry and Drug Discovery

Precursor for Active Pharmaceutical Ingredients (APIs)

An active pharmaceutical ingredient (API) is the biologically active component of a drug product. The synthesis of complex APIs often requires multi-step processes starting from carefully chosen key intermediates. Substituted benzaldehydes are frequently employed as such intermediates.

A significant example highlighting the importance of the chloro-fluoro-benzyl scaffold is in the synthesis of the HIV integrase inhibitor, Elvitegravir. The chemical name for Elvitegravir is 6-(3-chloro-2-fluorobenzyl)-1-[(2S)-1-hydroxy-3-methylbutan-2-yl]-7-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. google.com The "3-chloro-2-fluorobenzyl" moiety is a critical component of the final drug structure, directly indicating that a benzaldehyde (B42025) or benzyl derivative with this specific substitution pattern is a key precursor in its complex multi-step synthesis. google.com This underscores the role of compounds like 6-Chloro-2-fluoro-3-methoxybenzaldehyde as vital starting materials for producing high-value, life-saving medications.

The general principle of using substituted aromatic compounds as foundational intermediates is a cornerstone of pharmaceutical manufacturing. cphi-online.com For instance, other complex molecules, such as camptothecin derivatives used in cancer therapy, also rely on specifically functionalized intermediates for their total synthesis. google.com

Synthesis of Pharmacologically Active Derivatives

Beyond its role in the direct synthesis of known APIs, this compound is a valuable starting point for the discovery of new pharmacologically active molecules. Its functional groups allow for the construction of diverse molecular libraries that can be screened for various biological activities.

Substituted benzaldehydes are instrumental in synthesizing heterocyclic systems known for their cardiovascular effects. One such class is the 1,2,3,4-tetrahydroisoquinolines (THIQs), which are known to possess a wide range of biological activities. rsc.org The synthesis of the THIQ scaffold is often achieved through the Pictet-Spengler condensation, a chemical reaction that joins a β-arylethylamine with an aldehyde.

By using this compound in this reaction, medicinal chemists can create novel THIQ derivatives. The specific substituents on the benzaldehyde ring become integral parts of the final molecule, influencing its interaction with biological targets. Structure-activity relationship (SAR) studies of THIQ derivatives have shown that the nature and position of substituents on the aromatic ring are critical for their biological effects, which can include bradycardic (heart-rate lowering) and antihypertensive activities. nih.govnih.gov Therefore, this compound serves as a key building block for generating new potential antihypertensive drug candidates. nih.gov

Table 1: Examples of Biologically Active Tetrahydroisoquinoline (THIQ) Derivatives

| Compound Class | Synthetic Strategy | Potential Therapeutic Application |

| 2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines | Pictet-Spengler Reaction | Bradycardic Agents nih.gov |

| 6,8-dimethoxy-1-(2'-methoxybiphenyl-4-ylmethyl)-1,2,3,4-tetrahydroisoquinoline | Multi-step synthesis | Antiglioma Agents researchgate.net |

| General THIQ Analogs | Pictet-Spengler Reaction | Antibacterial, Antiviral, Antitumor rsc.org |

The rise of antibiotic-resistant bacteria necessitates the urgent development of new antibacterial agents. Substituted benzaldehydes have been identified as promising lead structures in this field. For example, 2-hydroxy-4-methoxybenzaldehyde has demonstrated antibacterial and antibiofilm activity against methicillin-resistant Staphylococcus aureus (MRSA), suggesting that the benzaldehyde scaffold itself can be a source of antimicrobial efficacy. nih.gov

Furthermore, the aldehyde functional group of this compound can be readily converted into other functional groups or used to link the aromatic ring to other pharmacophores. A common strategy involves reacting the aldehyde with a hydrazine derivative to form a hydrazone or a Schiff base. These derivatives are often evaluated for their antimicrobial properties. Studies on fluorobenzoylthiosemicarbazides have shown potent activity against S. aureus, highlighting the beneficial role of fluorine in antibacterial compounds. nih.gov Similarly, novel derivatives based on carbazole scaffolds have shown good activity against Gram-negative strains like E. coli. mdpi.com The unique combination of chloro, fluoro, and methoxy (B1213986) groups on this compound makes it an attractive starting material for synthesizing new chemical entities to combat bacterial infections.

Chronic inflammation is implicated in a wide range of diseases, and the search for new anti-inflammatory drugs is a major focus of pharmaceutical research. The synthesis of novel compounds with anti-inflammatory properties often involves building complex heterocyclic structures, where substituted benzaldehydes can serve as key starting materials. researchgate.netconnectjournals.com

Research has shown that derivatives containing 1,2,3-triazole rings, which can be synthesized from precursors derived from aldehydes, exhibit significant anti-inflammatory activity by inhibiting the production of inflammatory cytokines like TNF-α and IL-1β in microglia. nih.gov The anti-inflammatory activity of various synthesized compounds is often evaluated using in vitro assays, such as the inhibition of albumin denaturation. mdpi.com By incorporating the this compound core into novel molecular designs, researchers can develop new candidates for anti-inflammatory drugs.

Platinum(II) complexes, such as cisplatin, are a cornerstone of cancer chemotherapy. nih.gov A major area of research involves synthesizing new platinum(II) complexes with improved efficacy and reduced side effects. This is often achieved by modifying the ancillary ligands coordinated to the platinum center.

A versatile method for creating these ligands is through the formation of Schiff bases. A Schiff base is formed by the reaction of a primary amine with an aldehyde. This compound is an ideal substrate for this reaction. It can react with various primary amines to generate a diverse library of Schiff base ligands. These ligands, which feature an imine (C=N) bond, can then be complexed with a platinum(II) salt (e.g., potassium tetrachloroplatinate) to form novel platinum(II) complexes. researchgate.net

The electronic and steric properties of the substituents on the benzaldehyde ring directly influence the properties of the resulting platinum complex, including its stability, solubility, and interaction with biological targets like DNA. The antitumor activity of such complexes is often evaluated against various cancer cell lines. This strategy allows medicinal chemists to systematically modify the ligand structure to optimize the anticancer properties of the platinum(II) complex. nih.gov

Table 2: General Synthetic Pathway for Schiff Base Platinum(II) Complexes

| Step | Reactants | Product | Purpose |

| 1 | This compound + Primary Amine (R-NH₂) | Schiff Base Ligand | Creation of a bidentate or polydentate ligand with specific electronic and steric properties. |

| 2 | Schiff Base Ligand + Platinum(II) Salt (e.g., K₂PtCl₄) | Platinum(II) Complex | Formation of a coordination complex for evaluation as a potential antitumor agent. |

Role as a Fluorinated Benzaldehyde Building Block in Drug Discovery

The incorporation of fluorine into drug molecules is a widely used strategy in medicinal chemistry to enhance pharmacological properties. Fluorine's high electronegativity, small size, and ability to form strong carbon-fluorine bonds can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins. It is estimated that organofluorine compounds constitute a significant percentage of newly approved drugs. nih.gov

This compound is a prime example of a fluorinated building block. Its utility stems from the strategic placement of the fluorine atom alongside other functional groups. This combination allows for:

Modulation of Physicochemical Properties : The fluoro and chloro groups are electron-withdrawing, which can influence the reactivity of the aldehyde and the acidity of nearby protons. The methoxy group is electron-donating. This electronic push-pull system can be exploited in various synthetic reactions. beilstein-journals.org

Enhanced Metabolic Stability : The C-F bond is stronger than a C-H bond, making it less susceptible to metabolic oxidation by cytochrome P450 enzymes. Incorporating this building block can block positions on the aromatic ring that would otherwise be vulnerable to metabolism, potentially increasing the drug's half-life.

Improved Target Binding : Fluorine can participate in favorable intermolecular interactions, including hydrogen bonds and dipole-dipole interactions, within a protein's binding pocket, thereby increasing the potency of the drug.

This compound serves as a versatile platform for diversity-oriented synthesis, where a common intermediate is used to generate a wide range of structurally diverse molecules for biological screening. beilstein-journals.orgnih.gov

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are crucial in drug discovery for understanding the interaction between a ligand and its target protein at the molecular level.

While direct molecular docking studies on this compound are not extensively documented in publicly available research, studies on structurally related compounds provide valuable insights. For instance, derivatives of quinolines and imidazopyridines containing chloro and fluoro substitutions have been the subject of such investigations. These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, that govern the binding affinity of these molecules to their biological targets. nih.govnih.gov

Table 1: Representative Binding Affinity Predictions for Structurally Related Compounds

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) |

| Imidazopyridine Derivative | Acetylcholinesterase (2Z5X) | -8.00 |

| Imidazopyridine Derivative | Butyrylcholinesterase (4BDT) | -9.60 |

This table is illustrative and based on data for a structurally related compound, not this compound itself. nih.gov

Structure-Activity Relationship (SAR) Studies of Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. By systematically modifying the molecular structure, researchers can identify key pharmacophoric features and optimize the potency and selectivity of drug candidates.

For derivatives of halogenated benzaldehydes and related heterocyclic systems, SAR studies have elucidated the importance of the nature and position of substituents on the aromatic ring. For example, the presence and location of chloro and fluoro groups can significantly impact the electronic properties and conformational flexibility of the molecule, thereby influencing its interaction with target proteins. science.gov

In the context of developing novel therapeutic agents, SAR studies on related scaffolds have shown that modifications to the benzaldehyde moiety can lead to significant changes in biological activity. For instance, the conversion of the aldehyde to a Schiff base or other functional groups can modulate the compound's ability to form hydrogen bonds and engage in other non-covalent interactions within a protein's active site. researchgate.net

Table 2: Key Structural Modifications and Their Potential Impact on Activity

| Structural Modification | Potential Impact on Biological Activity | Rationale |

| Alteration of the aldehyde group | Modulation of hydrogen bonding capacity and reactivity | The aldehyde can act as a hydrogen bond acceptor or be a precursor for other functional groups. |

| Variation of substituents on the aromatic ring | Changes in electronic properties, lipophilicity, and steric hindrance | The electron-withdrawing or -donating nature of substituents can affect target interaction. |

| Introduction of heterocyclic rings | Enhanced binding affinity and selectivity | Heterocycles can provide additional points of interaction with the target protein. |

This table outlines general principles of SAR and is not based on specific studies of this compound derivatives.

Advanced Research Topics and Future Directions

Exploration of Novel Synthetic Pathways

Future research could focus on developing more efficient and diverse synthetic routes to derivatives of 6-chloro-2-fluoro-3-methoxybenzaldehyde. While established methods for the synthesis of substituted benzaldehydes exist, the exploration of novel pathways could provide access to a wider range of functionalized molecules with unique properties.

One promising area is the synthesis of heterocyclic compounds, which are of significant interest in medicinal chemistry. For instance, derivatives of quinazoline, a class of compounds with a broad spectrum of biological activities, could be synthesized from this compound. nih.govmdpi.comorganic-chemistry.orgresearchgate.netnih.govmdpi.com The aldehyde group can participate in condensation reactions with various nitrogen-containing reagents to form the quinazoline core. The presence of the chloro, fluoro, and methoxy (B1213986) groups on the benzaldehyde (B42025) ring would allow for the creation of a library of novel quinazoline derivatives with potentially enhanced pharmacological profiles.

Another avenue for exploration is the use of this compound in multi-component reactions. These reactions, where three or more reactants combine in a single step to form a complex product, offer a highly efficient approach to generating molecular diversity.

Catalytic Applications in Derivatization

The development of novel catalytic methods for the derivatization of this compound is a key area for future research. The aldehyde and the halogenated aromatic ring offer multiple sites for catalytic transformations, enabling the synthesis of a wide array of complex molecules.

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of new carbon-carbon and carbon-heteroatom bonds. nih.govmdpi.com The chloro and fluoro substituents on the aromatic ring could potentially be activated under specific palladium catalysis conditions, allowing for coupling with a variety of partners, including boronic acids (Suzuki coupling), alkynes (Sonogashira coupling), and amines (Buchwald-Hartwig amination). The successful application of these reactions would open up pathways to a vast number of novel derivatives.

Catalytic hydrogenation of the aldehyde group to a primary alcohol is another important transformation. nih.govacs.orgmdpi.comnih.govresearchgate.net While standard reducing agents can achieve this, the development of chemoselective catalytic systems would be highly valuable, particularly when other reducible functional groups are present in the molecule. Research into heterogeneous catalysts could also lead to more sustainable and recyclable processes.

| Catalytic Reaction | Potential Application on this compound | Potential Products |

| Suzuki Coupling | Reaction at the C-Cl or C-F bond with an aryl or vinyl boronic acid. | Biaryl or styrenyl derivatives. |

| Sonogashira Coupling | Reaction at the C-Cl or C-F bond with a terminal alkyne. | Arylalkyne derivatives. |

| Buchwald-Hartwig Amination | Reaction at the C-Cl or C-F bond with an amine. | N-Aryl amine derivatives. |

| Catalytic Hydrogenation | Reduction of the aldehyde group. | (6-Chloro-2-fluoro-3-methoxyphenyl)methanol. |

Further Pharmacological Evaluations and Clinical Relevance

While the primary use of this compound has been as a synthetic intermediate, its derivatives hold significant potential for pharmacological applications. The unique combination of functional groups suggests that compounds derived from this scaffold could exhibit a range of biological activities.

Future research should focus on the synthesis of libraries of derivatives and their systematic evaluation in various biological assays. Based on the activities of other substituted benzaldehyde derivatives, potential areas of investigation include:

Anti-inflammatory activity: Chalcones and isoxazoles derived from substituted benzaldehydes have shown promise as anti-inflammatory agents. orientjchem.org

Neuroprotective effects: Benzimidazole derivatives incorporating substituted benzaldehydes have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes implicated in Alzheimer's disease. nih.gov

Antimicrobial activity: Quinazoline derivatives are known to possess antibacterial and antifungal properties. nih.gov

Systematic structure-activity relationship (SAR) studies would be crucial to identify the key structural features responsible for any observed biological activity and to guide the design of more potent and selective compounds.

| Potential Pharmacological Activity | Rationale based on Derivatives of Similar Scaffolds |

| Anti-inflammatory | Synthesis of chalcone and isoxazole derivatives. orientjchem.org |

| Alzheimer's Disease Inhibition | Synthesis of benzimidazole derivatives targeting cholinesterases. nih.gov |

| Antimicrobial | Synthesis of quinazoline derivatives. nih.gov |

| Anticancer | Many heterocyclic compounds derived from aromatic aldehydes exhibit anticancer properties. |

Development of Prodrugs and Targeted Delivery Systems

The aldehyde functionality of this compound and its derivatives presents an opportunity for the development of prodrugs and targeted drug delivery systems. rsc.orgchemrxiv.orgmdpi.comnih.govnih.gov A prodrug is an inactive compound that is converted into an active drug in the body. This approach can be used to improve the pharmacokinetic properties of a drug, such as its absorption, distribution, metabolism, and excretion.

The aldehyde group can be masked with a promoiety that is cleaved under specific physiological conditions, for example, by enzymes, to release the active drug. This strategy could be particularly useful for targeting drugs to specific tissues or cells where the activating enzymes are overexpressed, such as in some types of cancer.

Furthermore, the development of targeted delivery systems could enhance the therapeutic efficacy and reduce the side effects of drugs derived from this compound. This could involve encapsulating the drug in nanoparticles or conjugating it to a targeting ligand that recognizes specific receptors on the surface of target cells.

Application in Materials Science beyond Medicinal Chemistry

The potential applications of this compound and its derivatives extend beyond the realm of medicinal chemistry into materials science. The presence of multiple functional groups allows for the incorporation of this molecule into polymeric structures, leading to materials with novel properties.

Substituted benzaldehydes can be used as comonomers in polymerization reactions to create functional polymers. The aldehyde group can participate in polymerization or be used as a point of attachment for other functional molecules. The halogen and methoxy substituents on the aromatic ring can influence the physical and chemical properties of the resulting polymer, such as its thermal stability, solubility, and optical properties.

Potential areas of application in materials science include:

Functional Polymers: Copolymers of phthalaldehyde and substituted benzaldehydes have been explored for the development of triggerable, degradable polymer networks.

Polymer Vesicles: Benzaldehyde-functionalized polymers can self-assemble into vesicles that can be used for encapsulation and delivery applications.

Green Chemistry Approaches for Sustainable Synthesis

Future research should also prioritize the development of green and sustainable synthetic methods for this compound and its derivatives. The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes.

Key areas for the application of green chemistry principles include:

Use of Greener Solvents: Replacing traditional volatile organic solvents with more environmentally benign alternatives, such as water, ionic liquids, or deep eutectic solvents.

Catalysis: Employing catalytic methods, which are often more efficient and generate less waste than stoichiometric reactions. This includes the use of heterogeneous catalysts that can be easily separated and recycled.

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or ultrasound irradiation to reduce reaction times and energy consumption.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

By adopting these green chemistry approaches, the synthesis of this compound and its derivatives can be made more environmentally friendly and economically viable.

常见问题

Synthesis Optimization

Basic: What are the common synthetic routes for 6-Chloro-2-fluoro-3-methoxybenzaldehyde? Advanced: How can regioselectivity be controlled during the introduction of chloro, fluoro, and methoxy groups on the benzaldehyde ring? Answer:

- Synthetic Routes : Multi-step halogenation and methoxylation strategies are employed. For example, the Barbier coupling reaction enables sequential introduction of substituents under controlled conditions (e.g., temperature, catalyst selection) . Alternative methods include Friedel-Crafts alkylation for methoxy group placement, followed by electrophilic halogenation.

- Regioselectivity : Directed ortho-metalation (DoM) using directing groups (e.g., methoxy) ensures precise positioning of chloro and fluoro substituents. Protecting group strategies (e.g., silyl ethers for hydroxyl intermediates) prevent undesired side reactions, as demonstrated in fluorinated benzaldehyde analogs .

Structural Characterization

Basic: What analytical techniques are used to confirm the structure of this compound? Advanced: How do NMR and X-ray crystallography resolve positional isomerism in polysubstituted benzaldehydes? Answer:

- Basic Techniques : High-resolution ¹H/¹³C NMR identifies substituent positions via coupling patterns (e.g., meta-fluoro vs. para-chloro splitting). Mass spectrometry (HRMS) confirms molecular weight (C₈H₆ClFO₂; theoretical 188.58 g/mol) .

- Advanced Analysis : X-ray crystallography provides unambiguous structural confirmation, though crystallization challenges arise due to steric hindrance. Comparative NMR data with analogs like 3-Chloro-2-fluoro-6-methoxybenzaldehyde (CAS 398456-81-0) assists in peak assignment .

Reactivity and Functionalization

Basic: How does the electronic nature of substituents influence the reactivity of this compound in nucleophilic additions? Advanced: What strategies mitigate deactivation effects of electron-withdrawing groups (EWGs) during aldehyde functionalization? Answer:

- Substituent Effects : The electron-withdrawing fluoro and chloro groups reduce aldehyde electrophilicity, slowing nucleophilic attack. Methoxy’s electron-donating nature partially counteracts this effect at the ortho position .

- Mitigation Strategies : Lewis acid catalysts (e.g., BF₃·Et₂O) activate the aldehyde group. Pre-functionalization via imine formation (e.g., with hydroxylamine) enhances reactivity, as shown in substituted benzaldehyde derivatives .

Stability and Degradation

Basic: What are the key stability concerns for this compound under storage conditions? Advanced: How do environmental factors (light, moisture) accelerate degradation, and what analytical methods detect decomposition products? Answer:

- Stability : The compound is sensitive to moisture and UV light, leading to oxidation of the aldehyde group or demethylation. Storage under inert gas (N₂/Ar) at −20°C in amber vials is recommended .

- Degradation Analysis : HPLC with UV detection monitors aldehyde oxidation to carboxylic acids (e.g., 6-Chloro-2-fluoro-3-methoxybenzoic acid). GC-MS identifies volatile byproducts like chlorinated phenols .

Comparative Reactivity with Analogs

Basic: How does the reactivity of this compound compare to its non-fluorinated analogs? Advanced: What mechanistic insights explain enhanced stability in fluorinated benzaldehydes during Suzuki-Miyaura cross-coupling? Answer:

- Basic Comparison : Fluorine’s strong C-F bond increases thermal stability but reduces electrophilicity compared to non-fluorinated analogs (e.g., 6-Chloro-3-methoxybenzaldehyde).

- Advanced Mechanism : Fluorine’s electronegativity stabilizes transition states in cross-coupling reactions. Pd-mediated coupling with arylboronic acids proceeds efficiently due to fluorine’s ortho-directing effect, as seen in 2-Fluoro-6-methoxybenzaldehyde derivatives .

Purity and Analytical Challenges

Basic: What methods ensure high purity (>98%) of this compound for pharmacological studies? Advanced: How can trace impurities (e.g., residual solvents or regioisomers) be quantified and removed? Answer:

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes regioisomers. Recrystallization from ethanol/water mixtures enhances purity .

- Impurity Analysis : GC headspace analysis detects residual solvents (e.g., DCM). Chiral HPLC resolves enantiomeric impurities in asymmetric syntheses .

Applications in Drug Discovery

Basic: What role does this compound play as a pharmaceutical intermediate? Advanced: How does its substitution pattern enhance binding affinity in kinase inhibitor scaffolds? Answer:

- Intermediate Use : It serves as a precursor for anticoagulants and kinase inhibitors. The methoxy group facilitates hydrogen bonding with target proteins, while fluorine enhances metabolic stability .

- Binding Studies : Molecular docking simulations show that the chloro group occupies hydrophobic pockets in kinase ATP-binding sites. Fluorine’s inductive effect fine-tunes electron density for optimal inhibitor-receptor interactions .

Methodological Troubleshooting

Basic: Why might synthetic yields of this compound vary between batches? Advanced: How can competing side reactions (e.g., over-halogenation or demethylation) be suppressed? Answer:

- Yield Variability : Moisture-sensitive intermediates (e.g., Grignard reagents) require strict anhydrous conditions. Incomplete halogenation due to steric hindrance is common .

- Side Reaction Control : Slow addition of halogenating agents (e.g., NCS for chlorination) minimizes over-reaction. Low-temperature (−78°C) conditions stabilize intermediates during methoxylation .

Spectroscopic Data Interpretation

Basic: What are the characteristic IR absorption bands for this compound? Advanced: How do substituents affect chemical shift anisotropy in ¹⁹F NMR? Answer:

- IR Features : Strong C=O stretch at ~1700 cm⁻¹, C-F stretch at 1100–1200 cm⁻¹, and O-CH₃ bending at ~2850 cm⁻¹ .

- ¹⁹F NMR Shifts : The fluorine atom’s chemical shift (δ −110 to −115 ppm) is influenced by neighboring chloro and methoxy groups. Ring current effects from the aromatic system further deshield the fluorine nucleus .

Data Contradiction Analysis

Basic: How should researchers reconcile conflicting reports on the optimal solvent for synthesizing this compound? Advanced: What statistical approaches validate reproducibility in multi-laboratory studies? Answer:

- Solvent Selection : Dichloromethane (DCM) is preferred for halogenation steps, but DMF may improve solubility in polar intermediates. Contradictions arise from differing reagent solubilities and reaction scales .

- Statistical Validation : Design of Experiments (DoE) methodologies (e.g., factorial designs) isolate critical variables (e.g., solvent polarity, temperature). Interlaboratory studies using standardized protocols (e.g., ICH guidelines) ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。